Flutamid

Übersicht

Beschreibung

Flutamid ist eine nicht-steroidale Antiandrogenverbindung, die hauptsächlich zur Behandlung von Prostatakrebs eingesetzt wird. Es wird auch zur Behandlung von androgenabhängigen Erkrankungen wie Akne, übermäßigem Haarwuchs und hohen Androgenspiegeln bei Frauen eingesetzt . This compound wirkt, indem es die Wirkung von Androgenen wie Testosteron und Dihydrotestosteron hemmt und so ihre Auswirkungen auf Gewebe wie die Prostata verhindert .

Wissenschaftliche Forschungsanwendungen

Flutamid hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung zur Untersuchung der Antiandrogenaktivität und Stoffwechselwege eingesetzt.

Biologie: Untersucht wegen seiner Auswirkungen auf Androgenrezeptoren und verwandte Zellprozesse.

Medizin: Vor allem zur Behandlung von Prostatakrebs und anderen androgenabhängigen Erkrankungen eingesetzt.

Industrie: Eingesetzt bei der Entwicklung von Antiandrogen-Medikamenten und Formulierungen.

5. Wirkmechanismus

This compound wirkt als selektiver Antagonist des Androgenrezeptors. Es konkurriert mit Androgenen wie Testosteron und Dihydrotestosteron um die Bindung an Androgenrezeptoren in Geweben wie der Prostata. Dadurch verhindert es deren Wirkung und hemmt das Wachstum von Prostatakrebszellen . This compound ist ein Prodrug, das im Körper in seine aktive Form umgewandelt wird, die dann seine antiandrogene Wirkung entfaltet .

Wirkmechanismus

Target of Action

Flutamide is a nonsteroidal antiandrogen . Its primary target is the androgen receptor (AR), which is a nuclear receptor that is activated by binding to androgens, such as testosterone and dihydrotestosterone . The AR plays a crucial role in the development and maintenance of male sexual characteristics .

Mode of Action

Flutamide acts as a selective antagonist of the androgen receptor . It competes with endogenous and exogenous testosterone for binding to the AR . By doing so, it prevents the effects of these androgens and inhibits the stimulation of prostate cancer cells to grow . Moreover, flutamide is a potent inhibitor of testosterone-stimulated prostatic DNA synthesis .

Biochemical Pathways

Flutamide exerts its antiandrogenic action by inhibiting androgen uptake and/or by inhibiting nuclear binding of androgen in target tissues . This results in a decrease in testosterone-stimulated prostatic DNA synthesis

Pharmacokinetics

Flutamide is administered orally and is rapidly absorbed from the gastrointestinal tract . It undergoes extensive first-pass metabolism in the liver, producing several metabolites . The major metabolites are 2-hydroxyflutamide and the hydrolysis product 3-trifluoromethyl-4-nitroaniline . Flutamide and its active form stay in the body for a relatively short time, which makes it necessary to take flutamide multiple times per day .

Result of Action

The molecular and cellular effects of flutamide’s action are primarily observed in the prostate gland. By blocking the action of androgens, flutamide prevents the stimulation of prostate cancer cells, thereby inhibiting their growth . This results in a reduction in the size of the prostate gland in conditions such as benign prostate hyperplasia and prostate cancer .

Action Environment

The action, efficacy, and stability of flutamide can be influenced by various environmental factors. For instance, the presence of other medications can affect the metabolism and effectiveness of flutamide. Additionally, individual patient characteristics, such as liver function, can impact the metabolism and excretion of flutamide . .

Biochemische Analyse

Biochemical Properties

Flutamide demonstrates potent antiandrogenic effects . It exerts its antiandrogenic action by inhibiting androgen uptake and/or by inhibiting nuclear binding of androgen in target tissues . Flutamide blocks the action of both endogenous and exogenous testosterone by binding to the androgen receptor .

Cellular Effects

Flutamide has been shown to interfere with testosterone at the cellular level . It can complement medical castration achieved with LHRH-agonists which suppresses testicular androgen production by inhibiting luteinizing hormone secretion . In animal studies, flutamide demonstrates potent antiandrogenic effects .

Molecular Mechanism

Flutamide acts as a selective antagonist of the androgen receptor (AR), competing with androgens like testosterone and dihydrotestosterone (DHT) for binding to ARs in tissues like the prostate gland . By doing so, it prevents their effects and stops them from stimulating prostate cancer cells to grow .

Temporal Effects in Laboratory Settings

Flutamide undergoes extensive first-pass metabolism, and its major metabolites are 2-hydroxyflutamide and the hydrolysis product 3-trifluoromethyl-4-nitroaniline . Over time, these metabolites can have different effects on cellular function .

Dosage Effects in Animal Models

The effects of Flutamide can vary with different dosages in animal models . At high doses, Flutamide shows potent antiandrogenic effects, but at lower doses, the effects may be less pronounced .

Metabolic Pathways

Flutamide is metabolized by CYP1A2 in the liver during first-pass metabolism to its main metabolite hydroxyflutamide . This metabolite accounts for 23% of an oral dose of flutamide one hour post-ingestion .

Transport and Distribution

Flutamide is absorbed from the gastrointestinal tract with a tmax of about 2 hours . While flutamide concentration is generally low in all tissues examined, the metabolite SCH 16423 is present in concentrations up to 70 times the flutamide content by six hours after dosing .

Subcellular Localization

Given its mechanism of action, it is likely that Flutamide and its active metabolites are localized in the cytoplasm where they can interact with androgen receptors .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Flutamid kann auf verschiedene Weise synthetisiert werden. Eine gängige Methode beinhaltet die Nitrierung von Benzotrifluorid, gefolgt von Reduktion und Acylierung in Gegenwart von Eisenpulver und Isobuttersäure . Eine andere Methode beinhaltet das Hinzufügen von Nitrosonitriersäure und Vitriolöl zu Isobutyl-amid-Phenylfluoroform, gefolgt von Kristallisation und Reinigungsschritten .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird this compound hergestellt, indem Benzotrifluorid nitriert, das Produkt reduziert und in einem Topf acyliert wird. Das Verfahren beinhaltet die Verwendung von Eisenpulver und Isobuttersäure, gefolgt von Kristallisation und Reinigungsschritten, um das Endprodukt zu erhalten .

Analyse Chemischer Reaktionen

Reaktionstypen: Flutamid unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse, Reduktion und Oxidation. Es wird in der Leber metabolisiert und erzeugt mehrere Metaboliten, darunter 4-Nitro-3-(Trifluormethyl)phenylamine und 2-Amino-5-Nitro-4-(Trifluormethyl)phenol .

Häufige Reagenzien und Bedingungen:

Hydrolyse: Beinhaltet die Verwendung von Wasser und sauren oder basischen Bedingungen.

Reduktion: Typischerweise werden Reduktionsmittel wie Eisenpulver eingesetzt.

Oxidation: Kann in Gegenwart von Oxidationsmitteln wie Nitrosonitriersäure stattfinden.

Hauptprodukte:

4-Nitro-3-(Trifluormethyl)phenylamine: Ein wichtiger Plasmametabolit.

2-Amino-5-Nitro-4-(Trifluormethyl)phenol: Der Hauptmetabolit im Urin.

Vergleich Mit ähnlichen Verbindungen

Flutamid wird oft mit anderen nicht-steroidalen Antiandrogenen wie Bicalutamid und Enzalutamid verglichen. Diese Verbindungen haben ähnliche Wirkmechanismen, unterscheiden sich aber in ihrer Wirksamkeit, Verträglichkeit und Dosierungsfrequenz .

Ähnliche Verbindungen:

Bicalutamid: Bekannt für seine bessere Wirksamkeit und Verträglichkeit im Vergleich zu this compound.

Enzalutamid: Bietet verbesserte Sicherheit und einmal tägliche Dosierung.

Spironolacton: Ein weiteres Antiandrogen, das zur Behandlung von Hirsutismus eingesetzt wird.

This compound ist einzigartig durch seine spezifischen Stoffwechselwege und die Bildung von unterschiedlichen Metaboliten, die zu seinen therapeutischen Wirkungen und Nebenwirkungen beitragen .

Eigenschaften

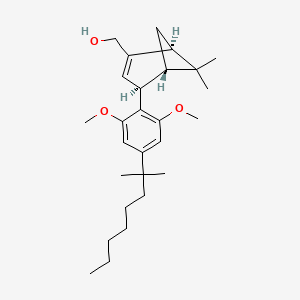

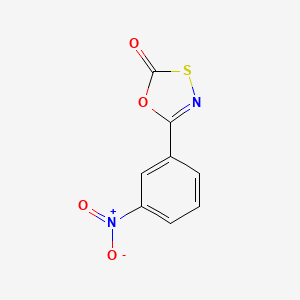

IUPAC Name |

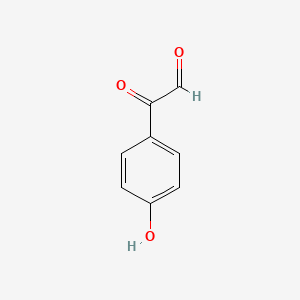

2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O3/c1-6(2)10(17)15-7-3-4-9(16(18)19)8(5-7)11(12,13)14/h3-6H,1-2H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXKFYHWDHIYRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7032004 | |

| Record name | Flutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Flutamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014642 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>41.4 [ug/mL] (The mean of the results at pH 7.4), 5.66e-03 g/L | |

| Record name | SID49675006 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Flutamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00499 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flutamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014642 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Flutamide is a nonsteroidal antiandrogen that blocks the action of both endogenous and exogenous testosterone by binding to the androgen receptor. In addition Flutamide is a potent inhibitor of testosterone-stimulated prostatic DNA synthesis. Moreover, it is capable of inhibiting prostatic nuclear uptake of androgen. | |

| Record name | Flutamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00499 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

13311-84-7 | |

| Record name | Flutamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13311-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flutamide [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013311847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flutamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00499 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | flutamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757817 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | flutamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147834 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | flutamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Flutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Flutamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76W6J0943E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Flutamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014642 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

111.5-112.5, 111 - 113 °C | |

| Record name | Flutamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00499 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flutamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014642 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Flutamide functions as a nonsteroidal pure antiandrogen. It achieves this by competitively binding to androgen receptors (AR), effectively blocking the binding of endogenous androgens like dihydrotestosterone (DHT). [] This competitive inhibition disrupts the androgen signaling pathway. []

A: By blocking AR, flutamide inhibits the uptake and binding of DHT to target cells. This interference with androgen action leads to a variety of effects, particularly on tissues with androgen-dependent growth and function, such as the prostate. [] Flutamide has been shown to decrease accessory sex organ weights, induce changes in LH and estradiol levels, and affect spermatogenesis. [, ]

A: Flutamide is represented by the molecular formula C11H11F3N2O3 and has a molecular weight of 276.21 g/mol. []

A: Yes, studies have utilized LC-MS and GC-MS spectrometry to analyze flutamide. These techniques provide information on the mass-to-charge ratio of the molecule and its fragments, aiding in structural elucidation and identification. []

ANone: While specific information regarding material compatibility is limited in the provided research, the studies focus on flutamide's biological activity and behavior in biological systems.

ANone: Flutamide is not recognized for catalytic properties. Its primary mode of action revolves around competitive binding to androgen receptors, rather than catalyzing chemical reactions.

ANone: While not explicitly detailed in the provided research, computational chemistry and modeling, such as QSAR (Quantitative Structure-Activity Relationship) models, can be valuable tools to predict the activity and properties of molecules like flutamide. These methods could provide insights into its binding affinity, pharmacokinetic profile, and potential for structural optimization.

A: Flutamide is well-absorbed orally and undergoes extensive metabolism in the body. [, ] Its primary metabolite, 2-hydroxyflutamide, is rapidly formed and primarily excreted through the kidneys. [, ]

A: Flutamide's efficacy has been extensively studied in both in vitro and in vivo settings. Researchers have used rat models to investigate its effects on testicular function, spermatogenesis, and reproductive organ development. [, , , , ] Additionally, clinical trials have demonstrated the efficacy of flutamide in treating prostate cancer, either as monotherapy or in combination with other treatments like luteinizing hormone-releasing hormone (LHRH) agonists. [, , , , ]

A: Yes, clinical trials have compared flutamide to other antiandrogens, such as chlormadinone acetate and bicalutamide. [, ] These trials aim to assess the relative efficacy, safety, and tolerability of different treatment options for conditions like prostate cancer.

A: A significant challenge in prostate cancer treatment is the development of resistance to antiandrogen therapies like flutamide. [] One identified mechanism involves mutations in the androgen receptor (AR), particularly the T877A mutation. [, , ] This mutation alters the ligand specificity of the AR, enabling it to be activated by nonandrogenic compounds, including flutamide itself, leading to treatment resistance. [, ]

A: Yes, there is evidence suggesting that the effectiveness of flutamide can serve as a predictor for the response to subsequent therapies with novel androgen receptor-targeted agents like enzalutamide. [] Patients who respond well to flutamide after initial maximum androgen blockade (MAB) tend to show a better response to enzalutamide, suggesting a potential link in resistance mechanisms. []

A: While this Q&A focuses on scientific aspects and not side effects, it's crucial to acknowledge that flutamide can cause adverse effects, with hepatotoxicity being a significant concern. [, ] Research indicates a higher incidence of hepatotoxicity with flutamide compared to other antiandrogens like cyproterone acetate. []

A: Researchers employ various analytical techniques to study flutamide. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are commonly used to identify and quantify flutamide and its metabolites in biological samples. [, ] These methods provide valuable information about the drug's pharmacokinetic profile and metabolic fate.

A: While detailed studies on flutamide's dissolution rate and solubility are not included in the provided research, one study suggests that Consciousness Energy Healing Treatment might influence its solubility. [] This highlights the importance of investigating and optimizing drug formulation to enhance its dissolution and solubility, which are crucial factors influencing bioavailability and therapeutic efficacy.

ANone: While these are important considerations in drug development, the provided research primarily focuses on flutamide's antiandrogenic activity, mechanism of action, and clinical efficacy in treating prostate cancer and other androgen-dependent conditions. Further research is necessary to thoroughly evaluate these specific aspects of flutamide's profile.

A: Several alternatives and substitutes exist for flutamide in managing prostate cancer, including other antiandrogens like bicalutamide, nilutamide, and cyproterone acetate. [, ] The choice of treatment often depends on factors like the stage of cancer, patient-specific characteristics, potential side effects, and treatment goals. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine](/img/structure/B1673407.png)

![N-[(3-Hydroxy-2-quinolinyl)carbonyl]-glycine](/img/structure/B1673411.png)

![3-[4-(8-fluoro-5H-[1]benzoxepino[4,3-b]pyridin-11-ylidene)piperidin-1-yl]propanoic acid](/img/structure/B1673414.png)

![4-methyl-8-phenoxy-1-(2-phenylethyl)-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B1673418.png)